An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 1,6-Diazaspiro[3.3]heptan-2-one
An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 1,6-Diazaspiro[3.3]heptan-2-one
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds—molecules containing two rings connected by a single, shared carbon atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. The 2,6-diazaspiro[3.3]heptane scaffold, for instance, has been explored as a bioisosteric replacement for piperazine, often leading to compounds with lower lipophilicity and improved aqueous solubility.[1][2] This guide focuses on a specific derivative, 1,6-diazaspiro[3.3]heptan-2-one , a compact and rigid structure with intriguing potential for creating novel chemical entities with desirable drug-like properties.
Understanding the fundamental physicochemical properties of such a scaffold is paramount for any drug development professional. These properties—including molecular weight, ionization constant (pKa), solubility, and lipophilicity (logP/logD)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its fate and efficacy in a biological system. This document provides a comprehensive analysis of 1,6-diazaspiro[3.3]heptan-2-one, blending theoretical principles with actionable experimental and computational protocols.
Core Physicochemical Properties of 1,6-Diazaspiro[3.3]heptan-2-one
A foundational understanding begins with the molecule's basic structural and chemical attributes. While extensive experimental data for this specific entity is not widely published, we can establish its core properties and provide robust methodologies for their determination.
| Property | Value / Predicted Value | Source / Method |
| Molecular Formula | C₅H₈N₂O | - |
| Molecular Weight | 112.13 g/mol | |
| Chemical Structure | ![]() | - |
| Predicted cLogP | -1.5 to -0.5 | Computational (e.g., QSAR-based methods)[3] |
| Predicted pKa (Basic) | 7.5 - 8.5 (for the secondary amine) | Computational (e.g., DFT, QSAR)[4][5] |
| Predicted Aqueous Solubility | Moderate to High | Inferred from low cLogP |
Note: Predicted values are estimations and require experimental validation. The provided ranges are based on the analysis of similar nitrogen-containing heterocyclic structures.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a functional group is 50% ionized and 50% un-ionized.[6] For 1,6-diazaspiro[3.3]heptan-2-one, the secondary amine at the 6-position is the primary basic center. Its pKa value is critical as it determines the molecule's charge state at physiological pH (approx. 7.4), which in turn influences its solubility, permeability, and target binding. A molecule with a pKa in the range of 7.5-8.5 will be significantly protonated in the acidic environment of the stomach and partially protonated in the blood and tissues.
Potentiometric titration remains a straightforward and widely used method for pKa determination due to its simplicity and low cost.[6][7]
Principle: A solution of the compound is titrated with a standardized acid or base, and the resulting change in pH is monitored using a combined pH electrode. The pKa is determined from the inflection point of the resulting sigmoid curve.[7]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of 1,6-diazaspiro[3.3]heptan-2-one in deionized water or a co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a temperature-controlled vessel and insert the calibrated pH electrode.
-
Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.
Causality Insight: The choice of potentiometry is based on its direct measurement of hydrogen ion activity, providing a thermodynamically sound value for the pKa. For compounds with multiple ionizable groups or complex equilibria, more advanced techniques like NMR or UV-Vis spectroscopy-based titrations may be necessary to deconvolve the pKa values of individual sites.[6][8]
Aqueous Solubility: A Prerequisite for Efficacy
A drug must dissolve to be absorbed and exert its therapeutic effect.[9] Low aqueous solubility is a major hurdle in drug development, potentially leading to poor bioavailability and unreliable in vitro assay results.[9] Given the predicted low lipophilicity of 1,6-diazaspiro[3.3]heptan-2-one, it is expected to have favorable solubility, a hypothesis that must be confirmed experimentally.
The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[9][10]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 5.0, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Add an excess amount of solid 1,6-diazaspiro[3.3]heptan-2-one to vials containing the prepared buffers.
-
Incubation: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: Separate the undissolved solid from the solution via filtration or centrifugation. The MultiScreen Solubility Filter Plate is a high-throughput option for this step.[10]
-
Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[9] A standard calibration curve must be generated for accurate quantification.[10]
Trustworthiness Insight: This protocol is self-validating by ensuring that a solid phase remains at the end of the experiment, confirming that a saturated solution was achieved. The long incubation time allows the system to reach true thermodynamic equilibrium, providing a robust and reproducible solubility value.
Lipophilicity Assessment: Balancing Permeability and Potency
Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a nonpolar, lipid-like environment versus an aqueous one.[11] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
LogP: The ratio of the concentration of the neutral species of a compound between an organic solvent (typically n-octanol) and water.[12]
-
LogD: The ratio of the concentration of all species (neutral and ionized) of a compound between an organic solvent and an aqueous buffer at a specific pH. For ionizable compounds, logD is pH-dependent.
For a basic compound like 1,6-diazaspiro[3.3]heptan-2-one, logD at physiological pH (logD₇.₄) is a more relevant parameter for predicting in vivo behavior than logP.
Experimental Determination of Lipophilicity
This classic method directly measures the partitioning of a compound between two immiscible phases.[11][12]
Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Partitioning: Add a known amount of 1,6-diazaspiro[3.3]heptan-2-one to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using HPLC-UV or LC/MS.[13]
-
Calculation: Calculate logD₇.₄ using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Workflow for LogD Determination using the Shake-Flask Method.
Computational Prediction of Lipophilicity
In early-stage drug discovery, computational methods provide a rapid and cost-effective way to estimate logP.[12] These in silico models, often based on Quantitative Structure-Property Relationships (QSPR), use algorithms that sum the contributions of molecular fragments or atomic properties.[3]
Methodology:
-
Structure Input: The 2D or 3D structure of 1,6-diazaspiro[3.3]heptan-2-one is generated. The SMILES string is a common input format.
-
Software/Algorithm Selection: Various commercial and open-source platforms are available (e.g., ChemAxon, MOE, ACD/Labs). These tools use different algorithms (e.g., atom-based, fragment-based) to calculate cLogP (calculated logP).
-
Calculation and Interpretation: The software calculates the cLogP value. A negative value suggests hydrophilicity, while a positive value indicates lipophilicity.[12]
Expertise Insight: While computational predictions are invaluable for high-throughput screening, they are estimations. The accuracy depends heavily on the algorithm and the diversity of the training dataset used to build the model.[5] For novel scaffolds like 1,6-diazaspiro[3.3]heptan-2-one, it is crucial to validate computational predictions with experimental data, as the model may not have been trained on similar structures.
Integrated Analysis and Drug Development Implications
The physicochemical profile of 1,6-diazaspiro[3.3]heptan-2-one—characterized by its low molecular weight, predicted high solubility, and basic pKa—positions it as an attractive starting point for drug design. The spirocyclic core imparts a desirable three-dimensional character that can enhance target selectivity.[2] The predicted low lipophilicity is particularly advantageous, as a general trend in medicinal chemistry is to reduce lipophilicity to mitigate risks associated with toxicity and poor metabolic stability.[14]
The basic nitrogen provides a handle for salt formation, which can be used to further optimize solubility and formulation properties. However, this basicity also means that its properties will be pH-dependent. The relationship between pKa, pH, and lipophilicity is crucial and is visualized below.
Caption: Interplay of pKa, pH, and key drug-like properties.
By understanding and measuring these fundamental properties, researchers can make informed decisions in the design of novel therapeutics based on the 1,6-diazaspiro[3.3]heptan-2-one scaffold, optimizing for both potency and a favorable ADME profile.
References
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Manners, C. N., Payling, D. W., & Smith, D. A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Hewitt, M., Madden, J. C., Rowe, P. H., & Cronin, M. T. (2010). Practical methods for the measurement of logP for surfactants. Chemosphere, 80(10), 1223-1229. Available from: [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-52. Available from: [Link]
-
Manallack, D. T., & Prankerd, R. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Society. Available from: [Link]
-
ResearchGate. Gas Phase Proton Affinity, Basicity, and pKa Values for Nitrogen Containing Heterocyclic Aromatic Compounds. Available from: [Link]
-
Creative Biolabs. Aqueous Solubility. Available from: [Link]
-
Rocafull, M. A., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 83. Available from: [Link]
-
Bharate, S. S., Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 145-155. Available from: [Link]
-
Popova, Y., & He, H. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29. Available from: [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for bioequivalence waiver. Available from: [Link]
-
ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Available from: [Link]
-
Figshare. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available from: [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1305-1311. Available from: [Link]
-
Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. Available from: [Link]
-
Corpet, M., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(40), e202207908. Available from: [Link]
-
DrugBank. 2,6-Diazaspiro[3.3]heptan. Available from: [Link]
-
PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. Available from: [Link]
-
Gkeka, P., & Exner, T. E. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of Computer-Aided Molecular Design, 35(10), 1017-1033. Available from: [Link]
-
Di, L., et al. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters, 9(4), 343-348. Available from: [Link]
-
ProtoQSAR. Computational methods for predicting properties. Available from: [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2008). Computational prediction of small-molecule catalysts. Nature, 455(7211), 309-313. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ijirss.com [ijirss.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
![Chemical Structure of 1,6-diazaspiro[3.3]heptan-2-one](https://i.imgur.com/example.png)
